molecular formula C13H10O4 B12567893 Benzoic acid--cyclohexa-2,5-diene-1,4-dione (1/1) CAS No. 514857-57-9

Benzoic acid--cyclohexa-2,5-diene-1,4-dione (1/1)

Cat. No.: B12567893
CAS No.: 514857-57-9
M. Wt: 230.22 g/mol
InChI Key: FMMANKHJXZGUSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexa-2,5-diene-1,4-dione under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as m-chloroperoxybenzoic acid, which facilitates the oxidation process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

Benzoic acid–cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid–cyclohexa-2,5-diene-1,4-dione is unique due to its combined properties of benzoic acid and quinone

Properties

CAS No.

514857-57-9

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

benzoic acid;cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H6O2.C6H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-1-2-6(8)4-3-5/h1-5H,(H,8,9);1-4H

InChI Key

FMMANKHJXZGUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC(=O)C=CC1=O

Origin of Product

United States

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